5-Hydroxyuridine

Colon adenocarcinoma Selective cytotoxicity Nucleoside antimetabolite

5-Hydroxyuridine (ho5U) is a critical C5-oxidized uridine derivative essential for modeling oxidative RNA lesions and studying base-excision repair. It is the validated precursor for tRNA wobble modifications mo5U and cmo5U[reference:0]. Unlike standard uridine, it uniquely exhibits A/G mispairing bias in reverse transcription and serves as a distinct kinetic substrate for SMUG1 glycosylase[reference:1]. Choose this product for chemically authentic, application-specific research.

Molecular Formula C9H12N2O7
Molecular Weight 260.20 g/mol
CAS No. 957-77-7
Cat. No. B057132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyuridine
CAS957-77-7
Synonyms1-β-D-Ribofuranosylisobarbituric Acid; 
Molecular FormulaC9H12N2O7
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyQXDXBKZJFLRLCM-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyuridine (CAS 957-77-7) Chemical Class and Procurement Relevance


5-Hydroxyuridine (OHUrd, 5-OHU) is a pyrimidine nucleoside analog derived from uridine, featuring a hydroxyl substitution at the C5 position of the uracil base. It belongs to the class of oxidized nucleosides and nucleoside antimetabolites, with a molecular weight of 260.2 Da and empirical formula C9H12N2O7. The compound exhibits distinct redox activity in RNA systems and demonstrates selective cytotoxicity toward specific cancer cell lines [1]. As a modified nucleoside, it serves as a key intermediate in tRNA wobble position modifications and as an oxidative lesion marker in RNA damage studies [2].

5-Hydroxyuridine Procurement: Why Unmodified Uridine and Other Analogs Are Not Interchangeable


Substituting 5-hydroxyuridine with unmodified uridine or structurally similar nucleoside analogs in research applications introduces critical functional divergence. The C5 hydroxyl group alters the electronic properties of the pyrimidine ring, reducing the pKa and enabling redox activity absent in the parent compound [1]. This substitution also fundamentally changes base-pairing fidelity during nucleic acid synthesis and confers selective biological activity that is not observed with 5-fluorouridine, 5-methyluridine, or 5-aminouridine [2]. Consequently, experimental outcomes in RNA modification studies, oxidative damage modeling, and selective cytotoxicity assays are strictly compound-dependent and cannot be extrapolated from structurally related molecules.

Quantitative Differentiation of 5-Hydroxyuridine: Head-to-Head Evidence for Scientific Selection


Cytotoxicity Selectivity: 5-Hydroxyuridine vs. 5-Fluorouracil and 5-Fluorodeoxyuridine in Colon Adenocarcinoma Cells

5-Hydroxyuridine (OHUrd) demonstrates differential cytotoxicity against human colon adenocarcinoma cell lines relative to normal fetal intestinal cells, a selectivity profile not observed with 5-fluorouracil (5-FU) or 5-fluorodeoxyuridine. In colony formation assays, all three tumor cell lines (HT-29 and two others) exhibited greater sensitivity to OHUrd than fetal intestinal (FeInt) cells, whereas 5-FU was more toxic to the normal FeInt cells [1]. This inverse selectivity pattern represents a critical differentiating feature for research applications requiring tumor-specific targeting.

Colon adenocarcinoma Selective cytotoxicity Nucleoside antimetabolite Cancer chemotherapy

Redox Activity Ranking: 5-Hydroxyuridine Relative to 5-Hydroxycytidine and 8-Hydroxyguanosine

Among redox-active hydroxyribonucleosides isolated from Torula yeast RNA, 5-hydroxyuridine exhibits intermediate oxidoreduction activity between 5-hydroxycytidine and 8-hydroxyguanosine. Using K3Fe(CN)6 as oxidant and NADH as reductant, the relative activity magnitudes decrease in the order: 5-hydroxycytidine > 5-hydroxyuridine > 8-hydroxyguanosine > 8-hydroxyadenosine [1]. This rank-order specificity defines 5-hydroxyuridine as a distinct functional entity within the redox ribonucleoside class.

RNA redox catalysis Oxidative nucleosides NADH oxidation RNA functional groups

Base-Pairing Fidelity: 5-Hydroxyuridine Mispairing Preference vs. Canonical Uridine

5-Hydroxyuridine (5-OHU) alters base-pairing specificity relative to unmodified uridine during cDNA synthesis. In reverse transcription assays using three different reverse transcriptases (SuperScript II, AMV, and MMLV-RT), adenine and guanine were preferentially incorporated opposite 5-OHU. UV-melting temperature experiments established the relative stability order of base pairs as A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU [1]. This mispairing profile is distinct from canonical uridine, which pairs exclusively with adenine.

RNA replication fidelity Oxidative lesions Reverse transcription Mutagenesis

RNA Polymerase Inhibition: 5-Hydroxy-UTP Competitive Inhibition vs. UTP

The triphosphate derivative of 5-hydroxyuridine (5-hydroxy-UTP) acts as a competitive inhibitor of RNA polymerase with respect to the natural substrate UTP. The inhibitory activity is attributed to the lower pKa of 5-hydroxyuridine relative to uridine, which alters nucleotide binding and incorporation [1]. This competitive inhibition mechanism distinguishes 5-hydroxy-UTP from other modified nucleotides and provides a specific tool for transcription studies.

RNA polymerase Transcription inhibition Nucleotide analog Enzyme kinetics

Defined Research Applications for 5-Hydroxyuridine (CAS 957-77-7) Based on Quantitative Evidence


Selective Cytotoxicity Screening in Colon Adenocarcinoma Models

5-Hydroxyuridine is the appropriate compound for studies requiring differential cytotoxicity between colon adenocarcinoma cells and normal intestinal epithelium. As demonstrated in colony formation assays, OHUrd selectively targets HT-29 and other colon tumor lines while sparing fetal intestinal cells—a selectivity profile not achieved with 5-FU or 5-fluorodeoxyuridine [1]. This application is directly supported by direct comparative data and is relevant for academic oncology research and pharmaceutical screening programs evaluating tumor-selective agents.

RNA Oxidative Damage and Mutagenesis Modeling

For investigations of RNA lesions resulting from oxidative stress, 5-hydroxyuridine is the required standard. Its distinct base-pairing properties—preferential mispairing with guanine as well as adenine during reverse transcription, with a defined thermal stability hierarchy (A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU)—make it essential for accurate modeling of oxidative damage consequences [1]. Unmodified uridine or other base analogs cannot substitute for this lesion-specific behavior.

RNA Redox Catalysis and Functional RNA Studies

5-Hydroxyuridine is uniquely positioned for research on RNA-catalyzed redox reactions due to its intermediate oxidoreduction activity among hydroxylated ribonucleosides. Its activity level, second only to 5-hydroxycytidine and greater than 8-hydroxyguanosine and 8-hydroxyadenosine in the NADH/K3Fe(CN)6 system, defines a specific functional niche [1]. Studies examining structure-activity relationships among redox-active RNA modifications require 5-hydroxyuridine to establish this intermediate activity benchmark.

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